molecular formula C5H9NO5S2 B1265129 2-sulfomethyl-L-thioproline

2-sulfomethyl-L-thioproline

Cat. No. B1265129
M. Wt: 227.3 g/mol
InChI Key: HYGZRLVEUKTESI-WUCPZUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-sulfomethyl-L-thioproline is a thiazolidinemonocarboxylic acid that is L-thioproline with a sulfomethyl group at position 2. It has a role as a metabolite. It is a thiazolidinemonocarboxylic acid, an organosulfonic acid and a thioproline. It derives from a L-thioproline.

Scientific Research Applications

Immune System Enhancement

Research has demonstrated that dietary supplementation with thioproline, an antioxidant and free radical scavenger, can significantly stimulate the immune system in aged mice. This enhancement includes improved lymphoproliferative response, increased mobility of lymphocytes, and heightened natural killer activity, suggesting potential benefits for immune response in aging populations (Fuente et al., 1998).

Macrophage Function Improvement

Thioproline ingestion has been found to stimulate phagocytic functions of peritoneal macrophages in adult mice. This includes enhanced adherence, chemotaxis, phagocytosis, and superoxide anion production, particularly benefiting individuals with depressed immune functions (Correa et al., 1999).

Pharmaceutical Synthesis

Thioproline has been used in the mechanochemical synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including anti-diabetic drugs. This represents a novel application of mechanochemistry in pharmaceutical synthesis (Tan et al., 2014).

Embryogenic Cell Line Selection

In plant science, thioproline has been utilized for the specific selection of embryogenic cell lines in Agrostis alba L. This application suggests its utility in plant tissue culture and genetic engineering (Shetty & Asano, 1991).

Herbicide Toxicity Protection

Thioproline partially protects crops like sorghum against herbicide toxicity, indicating its potential role in agricultural applications to mitigate the negative impacts of herbicides (Hilton & Pillai, 1988).

properties

Product Name

2-sulfomethyl-L-thioproline

Molecular Formula

C5H9NO5S2

Molecular Weight

227.3 g/mol

IUPAC Name

(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO5S2/c7-5(8)3-1-12-4(6-3)2-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H,9,10,11)/t3-,4?/m0/s1

InChI Key

HYGZRLVEUKTESI-WUCPZUCCSA-N

Isomeric SMILES

C1[C@H](NC(S1)CS(=O)(=O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)CS(=O)(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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